6-(Propan-2-yl)oxane-2,4-dione

Catalog No.
S14916192
CAS No.
92687-13-3
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Propan-2-yl)oxane-2,4-dione

CAS Number

92687-13-3

Product Name

6-(Propan-2-yl)oxane-2,4-dione

IUPAC Name

6-propan-2-yloxane-2,4-dione

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-5(2)7-3-6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3

InChI Key

DRTYIJSEIKGFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CC(=O)O1

6-(Propan-2-yl)oxane-2,4-dione, also known as 6-isopropyldihydro-2H-pyran-2,4-dione, is a chemical compound with the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.18 g/mol. This compound features a six-membered ring structure that includes two carbonyl groups (ketones) at positions 2 and 4 of the oxane ring. The presence of the isopropyl group at position 6 contributes to its unique properties and reactivity.

The compound is categorized under the class of diketones, which are characterized by the presence of two carbonyl groups. Its structural representation can be denoted in SMILES notation as CC(C)C1CC(=O)CC(=O)O1, indicating the arrangement of atoms within the molecule .

Typical for diketones. These include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or acetals.
  • Oxidation: The compound may be oxidized further to yield more complex structures or oxidized derivatives.

The specific reaction pathways depend on the conditions and reagents used, which can lead to diverse products in synthetic organic chemistry.

The synthesis of 6-(Propan-2-yl)oxane-2,4-dione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both carbonyl and alcohol functionalities, cyclization can yield the oxane structure.
  • Condensation Reactions: Utilizing isopropanol and diketone precursors under acidic or basic conditions may facilitate the formation of the desired compound.
  • Multi-step Synthesis: A combination of functional group transformations and cyclization steps can be employed for a more controlled synthesis process.

These methods highlight the versatility in synthesizing this compound within organic chemistry.

6-(Propan-2-yl)oxane-2,4-dione has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
  • Agricultural Chemicals: It may serve as an intermediate in the development of agrochemicals.
  • Material Science: Potential use in polymer chemistry for developing new materials with specific properties.

The exact applications would depend on further research into its properties and reactivity.

Interaction studies involving 6-(Propan-2-yl)oxane-2,4-dione could focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic uses.
  • Chemical Compatibility: Understanding how it behaves in mixtures with other compounds can inform its use in formulations.

Such studies are crucial for determining safety profiles and efficacy in practical applications.

Several compounds exhibit structural similarities to 6-(Propan-2-yl)oxane-2,4-dione. Below are some notable examples:

Compound NameMolecular FormulaKey Features
4-(Propan-2-yl)oxane-2,6-dioneC8H12O3Similar diketone structure but different substitution pattern
5-methyl-6-(propan-2-yl)oxane-2,4-dioneC9H14O3Contains an additional methyl group at position 5
Dihydro-pyran derivativesVariesGeneral class sharing similar ring structures and reactivity

The uniqueness of 6-(Propan-2-yl)oxane-2,4-dione lies in its specific arrangement of carbonyl groups and isopropyl substitution which may confer distinct chemical properties compared to these similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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